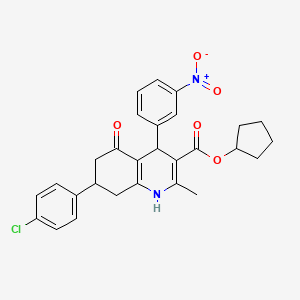![molecular formula C26H24Cl2N4OS B11093387 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide CAS No. 538336-36-6](/img/structure/B11093387.png)
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, dichlorophenyl, and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 2-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to form the triazole ring. The final step involves the acylation of the triazole with N-isopropyl-N-phenylacetamide under appropriate conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Wirkmechanismus
The mechanism of action of 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the triazole ring may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- N’-[(E)-1-(2,4-Dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
538336-36-6 |
|---|---|
Molekularformel |
C26H24Cl2N4OS |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
2-[[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H24Cl2N4OS/c1-17(2)31(20-10-5-4-6-11-20)24(33)16-34-26-30-29-25(21-14-13-19(27)15-22(21)28)32(26)23-12-8-7-9-18(23)3/h4-15,17H,16H2,1-3H3 |
InChI-Schlüssel |
KPMOUBNIPCXNEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]-1-phenylethanone](/img/structure/B11093306.png)
![N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide](/img/structure/B11093312.png)
![3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11093313.png)
![2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11093319.png)
![3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093321.png)
![8-bromo-1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11093324.png)
![3-acetyl-2-[(2,5-dimethoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11093326.png)
![Cyclopentyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11093327.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-butylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11093341.png)
![N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11093345.png)
![10a-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B11093351.png)
![Ethyl [5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11093356.png)

